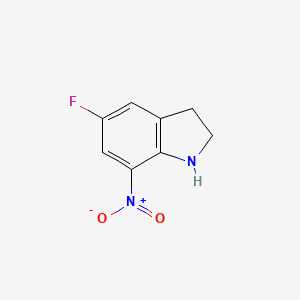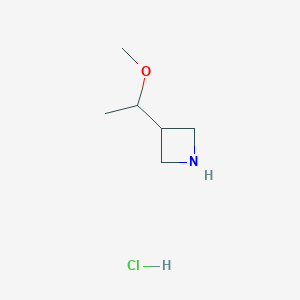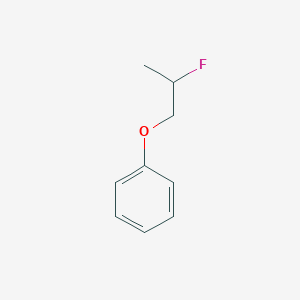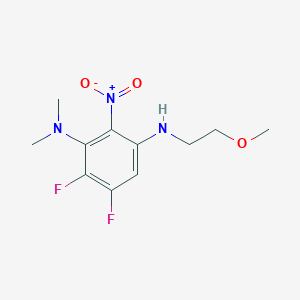
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with a chloropyridinyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the bipyridine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a methylthiolating agent reacts with the bipyridine derivative.
Industrial Production Methods
Industrial production of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridyl derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of metal-based drugs or probes.
Industry: It can be used in the development of new materials, such as conductive polymers or metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine largely depends on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in catalytic cycles. The bipyridine core provides a rigid framework that stabilizes the metal center, while the substituents can modulate the electronic properties of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the chloropyridinyl and methylsulfanyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4,4’ positions.
6-(2-Pyridyl)-2,2’-bipyridine: A bipyridine derivative with a pyridyl group at the 6 position.
Uniqueness
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is unique due to the presence of both the chloropyridinyl and methylsulfanyl groups. These substituents can significantly influence the electronic and steric properties of the compound, making it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-methylsulfanyl-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-21-12-8-15(13-4-2-3-7-18-13)20-16(9-12)14-6-5-11(17)10-19-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGCBBARFFOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)





![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride](/img/structure/B6298859.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

amino}propanoate](/img/structure/B6298897.png)


